Leukotriene B5

Description

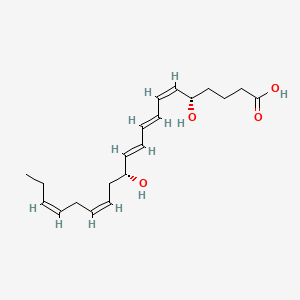

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z,17Z)-5,12-dihydroxyicosa-6,8,10,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h3-4,6-11,14-15,18-19,21-22H,2,5,12-13,16-17H2,1H3,(H,23,24)/b4-3-,8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISQPGCQOHLHQK-HDNPQISLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30868574 | |

| Record name | Leukotriene B5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leukotriene B5 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80445-66-5 | |

| Record name | Leukotriene B5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80445-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene B5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Leukotriene� B5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Leukotriene B5 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of Leukotriene B5 from Eicosapentaenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B5 (LTB5) is a lipid mediator synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the 5-lipoxygenase pathway. As a structural analog of the potent pro-inflammatory mediator leukotriene B4 (LTB4), which is derived from the omega-6 fatty acid arachidonic acid, LTB5 has garnered significant interest for its potential anti-inflammatory properties. This technical guide provides an in-depth overview of the biosynthesis of LTB5, detailing the enzymatic cascade, relevant experimental protocols for its study, and quantitative comparisons of its biological activity relative to LTB4. Furthermore, this document illustrates the key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

The Biosynthetic Pathway of this compound

The synthesis of LTB5 is a multi-step enzymatic process that primarily occurs in leukocytes, such as neutrophils.[1][2] The pathway is initiated by the liberation of EPA from the cell membrane's phospholipid stores. The key enzymes involved are 5-lipoxygenase (5-LOX) and leukotriene A4 hydrolase (LTA4H).[3]

The process begins with the activation of 5-LOX, which catalyzes the insertion of molecular oxygen into EPA to form 5-hydroperoxyeicosapentaenoic acid (5-HPEPE). Subsequently, 5-LOX facilitates the dehydration of 5-HPEPE to produce the unstable epoxide intermediate, leukotriene A5 (LTA5). Finally, the cytosolic enzyme LTA4 hydrolase converts LTA5 into the dihydroxy fatty acid, this compound (LTB5).[4]

It is important to note that EPA and arachidonic acid (AA) are competitive substrates for the 5-LOX pathway.[1] Increased availability of EPA can lead to the production of LTB5, which in turn can competitively inhibit the synthesis of the more potent pro-inflammatory mediator, LTB4, from AA.

Quantitative Data: LTB5 vs. LTB4

A significant aspect of LTB5 research lies in its comparatively attenuated biological activity compared to LTB4. This difference in potency is a key factor in its potential therapeutic applications. The following tables summarize the quantitative data on the production and biological effects of LTB5 and LTB4.

| Parameter | Leukotriene B4 (LTB4) | This compound (LTB5) | Reference |

| Production in Stimulated Neutrophils | |||

| Control Diet (pmol/10⁷ cells) | 218.8 ± 89.1 | Not detectable | |

| EPA-Enriched Diet (pmol/10⁷ cells) | 253.6 ± 18.7 | 70.2 ± 18.7 | |

| Calcium Mobilization in Neutrophils (ED50) | 5 x 10⁻¹⁰ M | 5 x 10⁻⁹ M | |

| Chemotactic Potency (relative to LTB4) | 1 | ~1/100 | |

| Complement Receptor Enhancement (relative to LTB4) | 1 | ~1/100 | |

| Lysozyme Release from Neutrophils (relative to LTB4) | 1 | ~1/10,000 | |

| Induction of IL-1-like Activity in Monocytes | Significant augmentation | No significant effect |

Table 1: Quantitative Comparison of LTB4 and LTB5 Production and Biological Activity

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of LTB5 biosynthesis.

Biosynthesis and Purification of LTB5 from Neutrophils

This protocol is adapted from the methodology described in the study by Terano et al. (1984).

Objective: To biosynthesize and purify LTB5 from isolated neutrophils stimulated with a calcium ionophore.

Materials:

-

Polymorphonuclear neutrophils (PMNs)

-

Eicosapentaenoic acid (EPA)

-

Calcium ionophore A23187

-

Glycogen (for eliciting PMNs, if using animal models)

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Sep-Pak C18 cartridges

Procedure:

-

Neutrophil Isolation: Isolate PMNs from whole blood using a standard density gradient centrifugation method.

-

Incubation: Resuspend the isolated PMNs in PBS. Add EPA to the cell suspension.

-

Stimulation: Initiate LTB5 synthesis by adding the calcium ionophore A23187 to the neutrophil suspension. Incubate at 37°C for a predetermined time (e.g., 10-15 minutes).

-

Extraction: Terminate the reaction by adding cold methanol. Centrifuge to pellet the cell debris.

-

Solid-Phase Extraction: Pass the supernatant through a pre-conditioned Sep-Pak C18 cartridge to enrich for lipid mediators. Elute the leukotrienes with methanol.

-

RP-HPLC Purification: Purify LTB5 from the extract using an RP-HPLC system with a suitable C18 column and a mobile phase gradient (e.g., methanol/water/acetic acid). Monitor the eluent by UV absorbance at 270 nm. Collect the fractions corresponding to the LTB5 peak.

-

Purity Assessment: Assess the purity of the collected LTB5 fraction by re-injection into the HPLC system.

Quantification of LTB5 by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of LTB5 in biological samples.

Objective: To quantify the concentration of LTB5 in a biological sample using liquid chromatography-tandem mass spectrometry.

Materials:

-

Biological sample (e.g., cell culture supernatant, plasma)

-

Internal standard (e.g., deuterated LTB5)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)

-

C18 HPLC column

Procedure:

-

Sample Preparation: To the biological sample, add an internal standard. Precipitate proteins by adding cold acetonitrile. Centrifuge to pellet the precipitate.

-

Liquid Chromatography: Inject the supernatant onto a C18 HPLC column. Use a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile to separate LTB5 from other components.

-

Mass Spectrometry: Introduce the eluent from the HPLC into the mass spectrometer. Use electrospray ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM): Set the mass spectrometer to monitor for specific precursor-to-product ion transitions for both LTB5 and the internal standard.

-

Quantification: Generate a standard curve using known concentrations of LTB5. Quantify the amount of LTB5 in the sample by comparing the peak area ratio of LTB5 to the internal standard against the standard curve.

LTB5 Signaling Pathway

LTB5 exerts its biological effects by binding to the same G-protein coupled receptors as LTB4, namely BLT1 and BLT2. However, the binding affinity of LTB5 to these receptors is significantly lower than that of LTB4, which accounts for its reduced potency. The BLT1 receptor is a high-affinity receptor for LTB4, while BLT2 has a lower affinity.

Upon binding to these receptors, a signaling cascade is initiated, which can lead to various cellular responses, including calcium mobilization, chemotaxis, and degranulation in neutrophils. The differential binding affinity and subsequent signaling strength of LTB5 compared to LTB4 are central to the hypothesis that increasing the dietary intake of EPA can modulate inflammatory responses.

Conclusion

The biosynthesis of this compound from eicosapentaenoic acid represents a critical pathway in the modulation of inflammatory responses. The ability of EPA to compete with arachidonic acid for the 5-lipoxygenase enzyme, leading to the production of the less potent LTB5, underscores the potential of dietary interventions and targeted drug development to mitigate inflammatory conditions. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and scientists working to further elucidate the role of LTB5 and harness its therapeutic potential. The provided diagrams serve as visual aids to conceptualize the complex biochemical and cellular processes involved. Continued investigation into the nuances of LTB5 biosynthesis and signaling will undoubtedly pave the way for novel anti-inflammatory strategies.

References

- 1. Biosynthesis and biological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is formed in human neutrophils after dietary supplementation with icosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Characterization of Leukotriene B5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B5 (LTB5) is an eicosanoid lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). As a structural analog of the potent pro-inflammatory mediator Leukotriene B4 (LTB4), which is derived from the omega-6 fatty acid arachidonic acid (AA), LTB5 has garnered significant interest for its potential anti-inflammatory or less pro-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, characterization, and biological functions of LTB5. It includes detailed summaries of its bioactivity compared to LTB4, experimental protocols for its biosynthesis and functional analysis, and visualizations of its biochemical pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of inflammation, immunology, and drug development.

Discovery and Structural Elucidation

The discovery of leukotrienes in 1979 marked a significant advancement in understanding inflammatory processes.[1] LTB5 was subsequently identified as a product of EPA metabolism in activated leukocytes.[1][2] The initial biosynthesis of LTB5 was achieved by incubating EPA with glycogen-elicited polymorphonuclear neutrophils (PMNs) from rabbits in the presence of the calcium ionophore A23187.[1]

Structural elucidation was accomplished through a combination of techniques:

-

Reverse-Phase High-Pressure Liquid Chromatography (RP-HPLC): LTB5 was purified from incubation mixtures using RP-HPLC, which separates compounds based on their hydrophobicity.[1]

-

Ultraviolet (UV) Spectrophotometry: The purity of the isolated LTB5 was confirmed by UV spectrophotometry, which also allowed for yield assessment.

-

Gas Chromatography-Mass Spectrometry (GC/MS): The definitive structure of LTB5 was determined by GC/MS analysis of its methyl-trimethylsilyl derivative. This technique provided information on its molecular weight and fragmentation pattern, confirming it as a 5,12-dihydroxy derivative of eicosapentaenoic acid.

Biosynthesis of this compound

LTB5 is synthesized from EPA via the 5-lipoxygenase (5-LO) pathway, primarily in leukocytes such as neutrophils. The key steps are outlined below:

-

Release of EPA: Upon cellular stimulation (e.g., by a calcium ionophore), phospholipase A2 enzymes release EPA from the sn-2 position of membrane phospholipids.

-

Oxygenation by 5-LO: The enzyme 5-lipoxygenase, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the addition of molecular oxygen to EPA to form 5-hydroperoxyeicosapentaenoic acid (5-HPEPE).

-

Formation of LTA5: 5-HPEPE is then converted to the unstable epoxide intermediate, Leukotriene A5 (LTA5), also by 5-lipoxygenase.

-

Hydrolysis to LTB5: The enzyme LTA4 hydrolase catalyzes the hydrolysis of LTA5 to yield LTB5.

// Nodes Membrane [label="Membrane Phospholipids\n(containing EPA)", fillcolor="#F1F3F4", fontcolor="#202124"]; EPA [label="Eicosapentaenoic Acid (EPA)", fillcolor="#FBBC05", fontcolor="#202124"]; HPEPE [label="5-Hydroperoxyeicosapentaenoic Acid\n(5-HPEPE)", fillcolor="#FBBC05", fontcolor="#202124"]; LTA5 [label="Leukotriene A5 (LTA5)", fillcolor="#FBBC05", fontcolor="#202124"]; LTB5 [label="this compound (LTB5)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Membrane -> EPA [label="Phospholipase A2"]; EPA -> HPEPE [label="5-Lipoxygenase (5-LO)\n+ FLAP"]; HPEPE -> LTA5 [label="5-Lipoxygenase (5-LO)"]; LTA5 -> LTB5 [label="LTA4 Hydrolase"]; } dot Caption: Biosynthesis pathway of this compound from EPA.

Characterization of Biological Activity

A significant body of research has focused on comparing the biological activities of LTB5 with its more inflammatory counterpart, LTB4. These studies consistently demonstrate that LTB5 is a less potent agonist at the LTB4 receptors, BLT1 and BLT2.

Quantitative Data Summary

The following tables summarize the quantitative comparisons of the biological potencies of LTB4 and LTB5 from various studies.

Table 1: Comparison of Chemotactic and Aggregatory Potency

| Agonist | Assay | Species | Relative Potency (LTB4:LTB5) | Reference |

| LTB4 vs. LTB5 | Chemotaxis | Human | ~10-30 : 1 | |

| LTB4 vs. LTB5 | Chemotaxis | Human | ~100 : 1 | |

| LTB4 vs. LTB5 | Neutrophil Aggregation | Rat | At least 30 : 1 |

Table 2: Comparison of Receptor Binding and Signaling

| Agonist | Assay | System | EC50 / Kd / Ki | Reference |

| LTB4 | Calcium Mobilization | Human Neutrophils | 5 x 10⁻¹⁰ M | |

| LTB5 | Calcium Mobilization | Human Neutrophils | 5 x 10⁻⁹ M | |

| LTB4 | BLT1 Receptor Binding | Human | Kd ≈ 1.1 nM | |

| LTB5 | BLT1 Receptor Binding | Human | 500-fold lower affinity than LTB4 | |

| LTB4 | BLT2 Receptor Binding | Human | Kd ≈ 23 nM |

Table 3: Comparison of Other Biological Activities

| Agonist | Assay | Species | Relative Potency (LTB4:LTB5) | Reference |

| LTB4 vs. LTB5 | Lysosomal Enzyme Release (β-glucosaminidase) | Human | Equipotent | |

| LTB4 vs. LTB5 | Lysosomal Enzyme Release (Lysozyme) | Human | ~10,000 : 1 | |

| LTB4 vs. LTB5 | Complement Receptor (CR1 & CR3) Enhancement | Human | ~100 : 1 | |

| LTB4 vs. LTB5 | Induction of IL-1-like activity | Human Monocytes | LTB4 active, LTB5 no significant effect |

Signaling Pathway

LTB5 exerts its biological effects by binding to the same G protein-coupled receptors as LTB4: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. However, LTB5 generally exhibits a lower binding affinity for these receptors compared to LTB4. Upon binding, these receptors primarily couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in various cellular responses, including calcium mobilization, chemotaxis, and degranulation, although these responses are significantly weaker when initiated by LTB5 compared to LTB4.

// Nodes LTB5 [label="this compound (LTB5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BLT1 [label="BLT1 Receptor\n(High Affinity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BLT2 [label="BLT2 Receptor\n(Low Affinity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gi/o Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="↓ cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_mobilization [label="Calcium Mobilization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chemotaxis [label="Chemotaxis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degranulation [label="Degranulation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges LTB5 -> BLT1 [label="Binds"]; LTB5 -> BLT2 [label="Binds"]; BLT1 -> G_protein [label="Activates"]; BLT2 -> G_protein [label="Activates"]; G_protein -> AC [label="Inhibits"]; AC -> cAMP; G_protein -> Ca_mobilization; Ca_mobilmobilization -> Chemotaxis; Ca_mobilization -> Degranulation; } dot Caption: Signaling pathway of this compound via BLT receptors.

Experimental Protocols

This section provides an overview of the key experimental protocols used in the discovery and characterization of LTB5.

Biosynthesis and Purification of LTB5 from Neutrophils

// Nodes start [label="Start: Isolate Neutrophils", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; incubation [label="Incubate Neutrophils with EPA\nand Calcium Ionophore A23187", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Extract Supernatant using\nSolid-Phase Extraction (e.g., Sep-Pak C18)", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purify LTB5 using\nReverse-Phase HPLC", fillcolor="#FBBC05", fontcolor="#202124"]; characterization [label="Characterize by UV Spectroscopy\nand GC/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Pure LTB5", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> incubation; incubation -> extraction; extraction -> purification; purification -> characterization; characterization -> end; } dot Caption: Experimental workflow for LTB5 biosynthesis and purification.

Protocol:

-

Neutrophil Isolation: Isolate polymorphonuclear neutrophils (PMNs) from fresh blood (e.g., from rabbits or humans) using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Stimulation: Resuspend the isolated neutrophils in a suitable buffer (e.g., phosphate-buffered saline with calcium and magnesium). Add eicosapentaenoic acid (EPA) to the cell suspension.

-

Initiation of Biosynthesis: Add a calcium ionophore, such as A23187 (final concentration typically 5-10 µM), to the neutrophil suspension to stimulate the 5-lipoxygenase pathway.

-

Incubation: Incubate the cell suspension at 37°C for a specified time (e.g., 10-20 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold solvent, such as methanol or ethanol, and then acidifying to pH 3-4 with a weak acid (e.g., citric acid).

-

Extraction: Centrifuge the mixture to pellet the cell debris. Extract the supernatant containing the leukotrienes using a solid-phase extraction (SPE) cartridge (e.g., Sep-Pak C18). Elute the leukotrienes with a solvent like methanol.

-

Purification by RP-HPLC: Concentrate the eluate and inject it into a reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C18 column. Use a mobile phase such as methanol/water/acetic acid, and monitor the elution profile using a UV detector at 270-280 nm. Collect the fraction corresponding to the LTB5 peak.

-

Purity and Identity Confirmation: Assess the purity of the collected LTB5 fraction by re-chromatography. Confirm the identity of LTB5 using UV spectroscopy to observe the characteristic triene chromophore and by gas chromatography-mass spectrometry (GC/MS) after derivatization.

Neutrophil Chemotaxis Assay (Boyden Chamber)

Principle: This assay measures the directed migration of neutrophils towards a chemoattractant across a porous membrane.

Protocol:

-

Prepare Neutrophils: Isolate human neutrophils as described above and resuspend them in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 0.5% bovine serum albumin).

-

Prepare Chemoattractants: Prepare serial dilutions of LTB5 and LTB4 (as a positive control) in the assay buffer.

-

Assemble Boyden Chamber: Place the chemoattractant solutions in the lower wells of a Boyden chamber. Place a microporous filter (typically 3-5 µm pore size for neutrophils) over the lower wells.

-

Add Cells: Add the neutrophil suspension to the upper wells of the chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period of 30-90 minutes to allow for cell migration.

-

Fix and Stain: After incubation, remove the filter, fix the cells on the filter (e.g., with methanol), and stain them (e.g., with Giemsa or hematoxylin).

-

Quantify Migration: Count the number of neutrophils that have migrated to the lower side of the filter using a microscope. Typically, multiple high-power fields are counted for each well, and the results are expressed as the number of migrated cells per field or as a chemotactic index.

Neutrophil Aggregation Assay

Principle: This assay measures the ability of a substance to induce the clumping of neutrophils in suspension, which is monitored as a change in light transmittance.

Protocol:

-

Prepare Neutrophils: Isolate human or rat neutrophils and resuspend them in a calcium-containing buffer.

-

Pre-incubation: Place the neutrophil suspension in an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C.

-

Baseline Measurement: Record the baseline light transmittance through the cell suspension.

-

Add Agonist: Add a specific concentration of LTB5 or LTB4 to the cuvette and continue to record the light transmittance.

-

Data Analysis: Neutrophil aggregation causes an increase in light transmittance. The rate and extent of aggregation are determined from the change in transmittance over time. Dose-response curves can be generated to determine the EC50 values for each agonist.

Lysosomal Enzyme Release Assay (β-Glucuronidase)

Principle: This assay quantifies the release of the lysosomal enzyme β-glucuronidase from neutrophils upon stimulation, as a measure of degranulation.

Protocol:

-

Prepare Neutrophils: Isolate human neutrophils and resuspend them in a suitable buffer. It is common to pre-treat the cells with cytochalasin B to enhance the degranulation response.

-

Stimulation: Incubate the neutrophil suspension with various concentrations of LTB5 or LTB4 at 37°C for a defined period (e.g., 15-30 minutes).

-

Pellet Cells: After incubation, place the tubes on ice and centrifuge to pellet the intact cells.

-

Collect Supernatant: Carefully collect the supernatant, which contains the released enzymes.

-

Enzyme Assay: To measure β-glucuronidase activity, add a substrate such as p-nitrophenyl-β-D-glucuronide to the supernatant. Incubate at 37°C to allow the enzyme to cleave the substrate.

-

Stop Reaction and Read Absorbance: Stop the reaction by adding a stop solution (e.g., a strong base like NaOH) and measure the absorbance of the product (p-nitrophenol) at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

-

Calculate Release: Express the enzyme release as a percentage of the total cellular enzyme content, which is determined by lysing an equivalent number of unstimulated cells (e.g., with Triton X-100).

Conclusion

This compound is a fascinating molecule that serves as a less inflammatory counterpart to the potent pro-inflammatory mediator, Leukotriene B4. Its discovery and characterization have provided valuable insights into the potential for dietary modulation of inflammatory responses through the intake of omega-3 fatty acids like EPA. The detailed experimental protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of LTB5 and the broader field of eicosanoid biology. The continued investigation into the subtle differences in signaling and biological activity between LTB4 and LTB5 may unveil novel strategies for the management of inflammatory diseases.

References

The Biological Activity of Leukotriene B5 in Neutrophils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Leukotriene B5 (LTB5) in neutrophils. It summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways, offering a comprehensive resource for researchers in immunology and drug development.

Executive Summary

This compound (LTB5) is a lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It is a structural analog of Leukotriene B4 (LTB4), a potent pro-inflammatory mediator derived from the omega-6 fatty acid arachidonic acid (AA). While both leukotrienes exert their effects on neutrophils, LTB5 is generally considered to be significantly less potent than LTB4 in eliciting a range of pro-inflammatory responses. This differential activity presents a potential therapeutic avenue for modulating neutrophil-mediated inflammation by altering the dietary intake of omega-3 fatty acids. This guide will explore the nuances of LTB5's biological functions in neutrophils, providing a detailed comparison with its more inflammatory counterpart, LTB4.

Comparative Biological Activities of LTB5 and LTB4 in Neutrophils

LTB5 is consistently reported to be a less potent agonist for neutrophil activation compared to LTB4. This has been demonstrated across a variety of key neutrophil functions, including chemotaxis, degranulation, aggregation, and calcium mobilization. The reduced potency of LTB5 is primarily attributed to its lower binding affinity for the high-affinity LTB4 receptor (BLT1).

Quantitative Comparison of Neutrophil Responses

The following tables summarize the quantitative data from various studies comparing the efficacy and potency of LTB5 and LTB4 in activating human neutrophils.

Table 1: Chemotaxis

| Ligand | EC50 / Optimal Concentration | Relative Potency (LTB4:LTB5) | Reference |

| LTB4 | 10⁻⁶ M (optimum) | 10 to 30-fold more potent | [1][2] |

| LTB5 | 1.5 x 10⁻⁷ M (maximum response) | [3] |

Table 2: Degranulation (β-glucosaminidase/Lysozyme Release)

| Ligand | Relative Potency (LTB4:LTB5) | Notes | Reference |

| LTB4 | Equipotent to 10,000-fold more potent | equipotent for β-glucosaminidase release; LTB5 is 10,000 times less potent for lysozyme release. | [1][4] |

| LTB5 |

Table 3: Aggregation

| Ligand | Relative Potency (LTB4:LTB5) | Reference | |---|---|---|---| | LTB4 | ~20-fold more potent | | | LTB5 | | |

Table 4: Calcium Mobilization

| Ligand | ED50 | Relative Potency (LTB4:LTB5) | Reference |

| LTB4 | 5 x 10⁻¹⁰ M | 10-fold more potent | |

| LTB5 | 5 x 10⁻⁹ M |

Signaling Pathways of LTB5 in Neutrophils

LTB5 is understood to signal through the same G-protein coupled receptors as LTB4, primarily the high-affinity BLT1 receptor. The binding of LTB5 to BLT1 initiates a signaling cascade that leads to various cellular responses. However, the lower binding affinity of LTB5 for BLT1 results in a dampened downstream signal compared to LTB4.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of LTB5 in neutrophils.

Neutrophil Isolation

Human neutrophils are typically isolated from the peripheral blood of healthy donors. A common method involves dextran sedimentation followed by Ficoll-Paque density gradient centrifugation to separate polymorphonuclear leukocytes (PMNs) from mononuclear cells. Residual red blood cells are removed by hypotonic lysis. The resulting purified neutrophils are then resuspended in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS).

Chemotaxis Assay (Modified Boyden Chamber)

The chemotactic response of neutrophils to LTB5 is often assessed using a modified Boyden chamber assay.

Degranulation Assay (Enzyme Release)

Neutrophil degranulation can be quantified by measuring the release of granule-associated enzymes, such as β-glucosaminidase or lysozyme.

-

Preparation: Isolated neutrophils are pre-incubated with cytochalasin B to enhance degranulation responses by inhibiting actin polymerization.

-

Stimulation: The cells are then stimulated with various concentrations of LTB5 or LTB4 for a defined period (e.g., 15-30 minutes) at 37°C.

-

Separation: The reaction is stopped by centrifugation to pellet the cells.

-

Quantification: The supernatant, containing the released enzymes, is collected. The enzyme activity is measured using a colorimetric or fluorometric substrate. For example, p-nitrophenyl-N-acetyl-β-D-glucosaminide can be used as a substrate for β-glucosaminidase. The total enzyme content is determined by lysing an aliquot of unstimulated cells with a detergent like Triton X-100. The percentage of enzyme release is calculated relative to the total cellular content.

Calcium Mobilization Assay

Intracellular calcium mobilization is a key early event in neutrophil activation and can be measured using fluorescent calcium indicators like Fura-2.

-

Loading: Isolated neutrophils are incubated with the acetoxymethyl (AM) ester form of Fura-2 (Fura-2/AM). The AM ester allows the dye to passively cross the cell membrane.

-

De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the Fura-2 in its active, calcium-sensitive form.

-

Measurement: The Fura-2-loaded neutrophils are placed in a fluorometer cuvette. The fluorescence is measured at two excitation wavelengths (e.g., 340 nm and 380 nm) while monitoring the emission at a single wavelength (e.g., 510 nm).

-

Stimulation: A baseline fluorescence ratio (340/380 nm) is established before the addition of LTB5 or LTB4. The change in the fluorescence ratio upon stimulation is proportional to the change in intracellular free calcium concentration.

Implications for Drug Development and Future Research

The significantly lower pro-inflammatory activity of LTB5 compared to LTB4 highlights the potential of manipulating the LTB4/LTB5 ratio as a therapeutic strategy for inflammatory diseases. Dietary supplementation with EPA, the precursor of LTB5, can lead to the increased production of LTB5 by neutrophils. This may, in turn, competitively inhibit the pro-inflammatory effects of LTB4.

Future research should focus on:

-

Developing selective agonists for the LTB4 receptors that mimic the less inflammatory profile of LTB5.

-

Investigating the long-term effects of sustained high LTB5 to LTB4 ratios on neutrophil function and overall immune response.

-

Exploring the potential of LTB5 as a biomarker for assessing the efficacy of anti-inflammatory therapies.

References

- 1. Human neutrophil chemotactic and degranulating activities of this compound (LTB5) derived from eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is formed in human neutrophils after dietary supplementation with icosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization and biologic properties of 5,12-dihydroxy derivatives of eicosapentaenoic acid, including this compound and the double lipoxygenase product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

Leukotriene B5: A Deep Dive into its Attenuated Pro-Inflammatory Action

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Mechanism of Action of Leukotriene B5 in Inflammatory Responses.

This compound (LTB5), an eicosanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), represents a promising area of study in the modulation of inflammatory responses. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of LTB5, with a particular focus on its comparative bioactivity with the more potent pro-inflammatory mediator, Leukotriene B4 (LTB4). This document details the receptor interactions, downstream signaling cascades, and cellular effects of LTB5, supported by quantitative data, experimental methodologies, and visual pathway diagrams to facilitate a thorough understanding for researchers and drug development professionals.

Executive Summary

This compound exerts its biological effects primarily by acting as a partial agonist at the high-affinity BLT1 and low-affinity BLT2 receptors, the same receptors utilized by the potent pro-inflammatory mediator Leukotriene B4 (LTB4). However, LTB5 exhibits significantly lower binding affinity and potency compared to LTB4. This results in a dampened inflammatory response, characterized by reduced neutrophil chemotaxis, aggregation, degranulation, and inflammatory cytokine production. The mechanism of action involves the activation of G-protein coupled receptor (GPCR) signaling pathways, leading to downstream effects on intracellular calcium levels and the activation of key inflammatory transcription factors. The attenuated action of LTB5 highlights its potential as a modulator of inflammation and a target for therapeutic intervention in inflammatory diseases.

Comparative Bioactivity of LTB5 and LTB4

Quantitative data from various studies consistently demonstrate the lower potency of LTB5 in comparison to LTB4 across a range of inflammatory cell functions.

| Parameter | This compound (LTB5) | Leukotriene B4 (LTB4) | Relative Potency (LTB5 vs. LTB4) | Reference(s) |

| Receptor Binding | ||||

| Displacement of [3H]LTB4 | 20-50 fold less potent | - | 1:20 - 1:50 | [1] |

| Neutrophil Activation | ||||

| Calcium Mobilization (ED50) | 5 x 10⁻⁹ M | 5 x 10⁻¹⁰ M | 1:10 | [2][3] |

| Chemotaxis | 50 ng/ml (1.5 x 10⁻⁷ M) for maximum response | ~6.25 ng/ml for comparable response | ~1:8 | [4] |

| Aggregation | 20 ng/ml (5.9 x 10⁻⁸ M) for maximum response | ~1 ng/ml for comparable response | ~1:20 | [4] |

| Monocyte Activation | ||||

| Interleukin-1 like Activity | No significant effect | Significant augmentation | - | |

| Calcium Mobilization | Less potent | More potent | - |

Receptor Interaction and Signaling Pathways

LTB5, like LTB4, mediates its effects through two G-protein coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.

BLT1 Receptor: This is the primary receptor responsible for the potent pro-inflammatory actions of LTB4. It is predominantly expressed on leukocytes, including neutrophils, eosinophils, and macrophages. LTB4 binds to BLT1 with high affinity (Kd ≈ 0.15 nM).

BLT2 Receptor: This receptor has a broader tissue distribution and binds LTB4 with lower affinity (Kd ≈ 10-20 nM). It can also be activated by other lipid mediators.

The binding of LTB5 to these receptors is significantly weaker than that of LTB4, leading to a less robust activation of downstream signaling cascades.

Downstream Signaling Cascades

Upon binding of LTB5 to BLT1 or BLT2, a conformational change in the receptor activates associated heterotrimeric G-proteins, primarily of the Gαi and Gαq/11 families. This initiates a cascade of intracellular events:

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is a critical second messenger in many cellular activation processes. LTB5 induces a significantly weaker calcium mobilization compared to LTB4.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates members of the PKC family, which in turn phosphorylate a variety of downstream target proteins involved in inflammatory responses.

-

Mitogen-Activated Protein Kinase (MAPK) and NF-κB Pathways: LTB4 is known to activate MAPK pathways (including p38, JNK, and ERK) and the NF-κB transcription factor, leading to the expression of pro-inflammatory genes. Given that LTB5 acts as a partial agonist at the same receptors, it is presumed to activate these pathways to a lesser extent, resulting in reduced production of inflammatory cytokines and chemokines.

Diagram of LTB5 Signaling Pathway

References

- 1. Two distinct forms of human BLT2: long-form and short-form BLT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Comparative effect of leukotriene B4 and this compound on calcium mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to Leukotriene B5 Signaling in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the signaling pathways of Leukotriene B5 (LTB5), an important lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). While its structural analog, Leukotriene B4 (LTB4), is a potent pro-inflammatory agent, LTB5 exhibits significantly attenuated activity, positioning it as a key molecule in the resolution of inflammation. Understanding its distinct signaling mechanisms is critical for developing novel therapeutic strategies for inflammatory diseases.

Core Signaling Pathways of LTB5

This compound exerts its biological effects primarily by interacting with the same G protein-coupled receptors (GPCRs) as LTB4, namely the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1] However, LTB5 generally displays a much lower binding affinity and potency compared to LTB4.[2][3][4][5] This difference in receptor interaction is the primary determinant of its reduced pro-inflammatory capacity.

The canonical signaling cascade initiated by LTB5 binding to BLT1/BLT2 on immune cells such as neutrophils involves:

-

Receptor Binding & G-Protein Activation : LTB5 binding to BLT receptors, which are coupled to Gi and Gq proteins, initiates the signaling cascade.

-

Downstream Effector Activation : The activated G-protein subunits stimulate downstream effectors. A key event is the activation of Phospholipase C (PLC).

-

Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization : IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a critical signal for many cellular responses.

-

PKC and MAPK Activation : DAG and elevated Ca2+ levels synergistically activate Protein Kinase C (PKC). This, along with other signals, leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascades (e.g., ERK, p38).

-

Transcription Factor Activation : Ultimately, these signaling pathways converge on the activation of transcription factors like NF-κB and AP-1, which regulate the expression of genes involved in inflammation, chemotaxis, and cytokine production.

Although LTB5 follows this general pathway, the magnitude of the response is significantly weaker than that induced by LTB4.

Caption: LTB5 binds to BLT receptors, initiating a G-protein-mediated cascade.

Quantitative Data: LTB5 vs. LTB4 Activity

The functional differences between LTB5 and LTB4 are most evident when comparing their activities quantitatively. LTB5 is consistently shown to be a partial agonist or a weak agonist compared to LTB4 across various immune cell functions.

| Parameter | LTB5 | LTB4 | Cell Type/System | Fold Difference (LTB4 vs LTB5) | Reference |

| Receptor Binding | |||||

| Binding Affinity (Ki) | 30.5 nM | 5.5 nM | Bullfrog Lung Membranes | ~5.5x | |

| High-Affinity Receptor Binding | Lower | Higher | Human Neutrophils | ~500x | |

| Cellular Responses | |||||

| Chemotaxis / Chemokinesis | Less Potent | More Potent | Human Neutrophils | 10-100x | |

| Calcium Mobilization (ED50) | 5 x 10⁻⁹ M | 5 x 10⁻¹⁰ M | Human Neutrophils | ~10x | |

| Lysosomal Enzyme Release | Equiponent (low-affinity) | Equiponent (low-affinity) | Human Neutrophils | ~1x | |

| Aggregation | Less Active | More Active | Rat Neutrophils | >30x | |

| Complement Receptor (CR1/CR3) Enhancement | Less Potent | More Potent | Human Neutrophils | ~100x |

This table summarizes data from multiple sources indicating the generally lower potency of LTB5 compared to LTB4.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of LTB5 signaling. Below are protocols for key experiments cited in the literature.

This assay quantifies the chemotactic potential of LTB5 by measuring the migration of neutrophils through a microporous membrane towards a chemoattractant.

Methodology:

-

Neutrophil Isolation : Isolate human polymorphonuclear neutrophils (PMNs) from fresh venous blood using Ficoll-Hypaque density gradient centrifugation followed by dextran sedimentation.

-

Chamber Preparation : Use a 48-well micro chemotaxis chamber (e.g., Boyden chamber). Separate the upper and lower wells with a polycarbonate filter (e.g., 3-5 µm pore size).

-

Loading Chemoattractant : Load the lower wells with varying concentrations of LTB5, LTB4 (positive control), or buffer (negative control).

-

Loading Cells : Add the isolated neutrophil suspension (e.g., at 1 x 10⁶ cells/mL) to the upper wells.

-

Incubation : Incubate the chamber at 37°C in a humidified 5% CO₂ atmosphere for 60-90 minutes.

-

Cell Staining & Counting : After incubation, remove the filter. Scrape non-migrated cells from the top surface. Stain the migrated cells on the bottom surface with a dye like Diff-Quik.

-

Quantification : Count the number of migrated cells in several high-power fields using a light microscope. The chemotactic index is calculated as the fold increase in migration over the negative control.

References

- 1. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human neutrophil chemotactic and degranulating activities of this compound (LTB5) derived from eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis and biological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound is formed in human neutrophils after dietary supplementation with icosapentaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

A Technical Guide to the Structural and Functional Differences Between Leukotriene B4 and Leukotriene B5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotrienes are potent inflammatory mediators derived from the metabolism of polyunsaturated fatty acids. Among them, Leukotriene B4 (LTB4) and Leukotriene B5 (LTB5) are of significant interest due to their distinct pro-inflammatory and weakly inflammatory activities, respectively. This in-depth technical guide delineates the core structural differences between LTB4 and LTB5, provides a quantitative comparison of their biological activities, elucidates their signaling pathways, and details the experimental protocols for their comparative analysis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the fields of inflammation, immunology, and pharmacology.

Core Structural Differences

The fundamental structural difference between Leukotriene B4 (LTB4) and this compound (LTB5) arises from their distinct metabolic precursors. LTB4 is synthesized from the omega-6 fatty acid, arachidonic acid (AA), while LTB5 is derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA)[1]. This seemingly minor difference in their biosynthetic origin leads to a significant alteration in their chemical structure, which in turn dictates their biological potency.

The key structural distinction is the presence of an additional double bond in the carbon backbone of LTB5. Specifically, LTB5 possesses a double bond between carbons 17 and 18 (C17=C18), which is absent in LTB4[2][3]. Both molecules are dihydroxy fatty acids with a 20-carbon chain[2][4].

Leukotriene B4 (LTB4):

-

Molecular Formula: C20H32O4

-

IUPAC Name: (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid

-

Precursor: Arachidonic Acid (AA)

This compound (LTB5):

-

Molecular Formula: C20H30O4

-

IUPAC Name: (5S,6Z,8E,10E,12R,14Z,17Z)-5,12-dihydroxyicosa-6,8,10,14,17-pentaenoic acid

-

Precursor: Eicosapentaenoic Acid (EPA)

The presence of the fifth double bond in LTB5 introduces a conformational rigidity in the terminal portion of the molecule, which is thought to interfere with its binding to and activation of its cognate receptors.

Quantitative Comparison of Biological Activities

The structural variance between LTB4 and LTB5 translates into a dramatic difference in their biological activities. LTB4 is a potent pro-inflammatory mediator, while LTB5 is considered a weak agonist and, in some contexts, a partial antagonist of LTB4's actions. The following table summarizes the quantitative differences in their potencies across various biological assays.

| Biological Activity | Leukotriene B4 (LTB4) Potency | This compound (LTB5) Potency | Fold Difference (LTB4 vs. LTB5) | Reference(s) |

| Receptor Binding (Displacement of [3H]LTB4) | High Affinity | 20-50 times less potent | 20-50 | |

| Neutrophil Chemotaxis | High Potency | 100-fold less potent | 100 | |

| Lysosomal Enzyme Release (β-glucuronidase) | High Potency | 10,000-fold less potent | 10,000 | |

| Calcium Mobilization (ED50 in neutrophils) | 5 x 10-10 M | 5 x 10-9 M | 10 | |

| Neutrophil Aggregation | Potent | At least 30 times less active | ≥30 | |

| Enhancement of Complement Receptors (CR1 & CR3) | High Potency | Approximately 100-fold less potent | ~100 | |

| Induction of IL-1-like Activity in Monocytes | Significant Augmentation | No Significant Effect | - |

Signaling Pathways

Both LTB4 and LTB5 exert their effects primarily through two G protein-coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2). The significantly lower potency of LTB5 is attributed to its reduced affinity for these receptors.

Leukotriene Biosynthesis Pathway

The biosynthesis of both LTB4 and LTB5 is initiated by the enzyme 5-lipoxygenase (5-LO) acting on their respective fatty acid precursors released from the cell membrane.

LTB4/LTB5 Receptor Signaling

Upon binding to BLT1 or BLT2, LTB4 (and to a much lesser extent, LTB5) triggers a cascade of intracellular signaling events. These receptors couple to Gi proteins, leading to the activation of downstream pathways including the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K), and nuclear factor-kappa B (NF-κB) pathways. These signaling cascades culminate in various cellular responses such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to compare the biological activities of LTB4 and LTB5.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay quantifies the directed migration of neutrophils towards a chemoattractant gradient.

Materials:

-

Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)

-

Human neutrophils isolated from fresh peripheral blood

-

RPMI 1640 medium with 0.1% BSA

-

LTB4 and LTB5 stock solutions (in ethanol, diluted in assay medium)

-

Ficoll-Paque for neutrophil isolation

-

Calcein-AM or other fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells. Resuspend purified neutrophils in RPMI 1640 + 0.1% BSA to a concentration of 1 x 10^6 cells/mL.

-

Chemoattractant Preparation: Prepare serial dilutions of LTB4 and LTB5 in RPMI 1640 + 0.1% BSA. Typical concentration ranges to test are 10^-11 M to 10^-7 M for LTB4 and 10^-9 M to 10^-5 M for LTB5.

-

Assay Setup:

-

Add 25 µL of the chemoattractant solutions (LTB4, LTB5, or medium alone as a negative control) to the lower wells of the Boyden chamber.

-

Place the polycarbonate membrane over the lower wells.

-

Add 50 µL of the neutrophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

-

Quantification:

-

After incubation, remove the membrane. Scrape off the non-migrated cells from the top surface of the membrane.

-

Stain the migrated cells on the bottom surface with a suitable stain (e.g., Diff-Quik) and count the cells in several high-power fields under a microscope.

-

Alternatively, for a higher-throughput method, pre-label the neutrophils with a fluorescent dye like Calcein-AM. After the migration period, lyse the migrated cells in the lower chamber and quantify the fluorescence using a plate reader.

-

-

Data Analysis: Plot the number of migrated cells (or fluorescence intensity) against the concentration of the chemoattractant. Determine the EC50 for both LTB4 and LTB5.

Lysosomal Enzyme Release Assay (β-glucuronidase)

This assay measures the degranulation of neutrophils by quantifying the release of the lysosomal enzyme β-glucuronidase.

Materials:

-

Isolated human neutrophils (as described above)

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Cytochalasin B

-

LTB4 and LTB5

-

p-nitrophenyl-β-D-glucuronide (substrate)

-

Triton X-100

-

Glycine buffer (pH 10.4)

-

Spectrophotometer

Procedure:

-

Cell Preparation: Resuspend isolated neutrophils in HBSS to a concentration of 5 x 10^6 cells/mL.

-

Pre-incubation: Pre-incubate the neutrophil suspension with cytochalasin B (5 µg/mL) for 10 minutes at 37°C. This step enhances the release of lysosomal enzymes.

-

Stimulation: Add various concentrations of LTB4 (e.g., 10^-9 M to 10^-7 M) or LTB5 (e.g., 10^-7 M to 10^-5 M) to the cell suspension and incubate for 15 minutes at 37°C. Include a negative control (buffer only) and a positive control for total enzyme content (cells lysed with 0.1% Triton X-100).

-

Termination of Reaction: Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes at 4°C.

-

Enzyme Assay:

-

Transfer the supernatants to a new 96-well plate.

-

Add the substrate solution (p-nitrophenyl-β-D-glucuronide in acetate buffer, pH 4.5) to each well.

-

Incubate at 37°C for 1-4 hours.

-

Stop the enzyme reaction by adding glycine buffer.

-

-

Measurement: Measure the absorbance at 405 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of total enzyme released for each condition. Plot the percentage of enzyme release against the concentration of LTB4 and LTB5 to determine their respective potencies.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular free calcium concentration ([Ca2+]i) upon receptor activation using a fluorescent calcium indicator.

Materials:

-

Isolated human neutrophils

-

HBSS with and without Ca2+

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

Probenecid

-

LTB4 and LTB5

-

Fluorometer or fluorescence microscope with ratiometric imaging capabilities

Procedure:

-

Cell Loading:

-

Resuspend neutrophils in HBSS without Ca2+ at 1-2 x 10^6 cells/mL.

-

Add Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) to the cell suspension.

-

Incubate for 30-45 minutes at 37°C in the dark.

-

-

Washing: Wash the cells twice with HBSS without Ca2+ to remove extracellular Fura-2 AM. Resuspend the cells in HBSS with Ca2+ containing probenecid (to prevent dye leakage).

-

Measurement:

-

Place the Fura-2-loaded cells in a cuvette with stirring in a fluorometer or on a coverslip for microscopic analysis.

-

Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm, and measuring emission at 510 nm.

-

Add LTB4 or LTB5 at various concentrations and continue recording the fluorescence ratio (F340/F380).

-

-

Calibration: At the end of each experiment, determine the maximum fluorescence ratio (Rmax) by adding a cell-permeabilizing agent (e.g., digitonin or Triton X-100) in the presence of saturating Ca2+, and the minimum fluorescence ratio (Rmin) by subsequently adding a Ca2+ chelator (e.g., EGTA).

-

Data Analysis: Calculate the intracellular calcium concentration using the Grynkiewicz equation. Plot the peak [Ca2+]i against the agonist concentration to determine the EC50 for LTB4 and LTB5.

Conclusion

The structural disparity between Leukotriene B4 and this compound, stemming from their distinct fatty acid precursors, profoundly impacts their biological functions. LTB4 is a potent inflammatory mediator, while LTB5 exhibits significantly attenuated pro-inflammatory activities. This guide provides a comprehensive overview of their structural differences, a quantitative comparison of their bioactivities, an elucidation of their signaling mechanisms, and detailed experimental protocols for their comparative analysis. A thorough understanding of these differences is crucial for the development of novel therapeutic strategies targeting the leukotriene pathway for the management of inflammatory diseases. The methodologies detailed herein provide a robust framework for researchers to further investigate the nuanced roles of these lipid mediators in health and disease.

References

Endogenous Production of Leukotriene B5 in Human Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Leukotriene B5 (LTB5) is a lipid mediator synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA). Unlike its omega-6-derived analogue, Leukotriene B4 (LTB4), LTB5 is a significantly less potent inflammatory agent. This technical guide provides an in-depth overview of the endogenous production of LTB5 in human cells, focusing on the biochemical pathways, cellular models, quantitative data, and detailed experimental protocols. The competitive relationship between LTB5 and LTB4 synthesis is explored, highlighting the potential for dietary or therapeutic modulation of inflammatory responses.

The Biochemical Pathway of LTB5 Synthesis

The endogenous production of LTB5 is a multi-step enzymatic process that begins with the incorporation and subsequent release of EPA from the phospholipid membranes of inflammatory cells, primarily leukocytes.

-

EPA Incorporation and Release: Dietary EPA is incorporated into the sn-2 position of membrane phospholipids, partially displacing arachidonic acid (AA). Upon cellular stimulation (e.g., by an inflammatory signal), cytosolic phospholipase A2 (cPLA2) is activated and translocates to the nuclear membrane, where it hydrolyzes membrane phospholipids to release free fatty acids, including EPA.[1][2]

-

5-Lipoxygenase (5-LOX) Activation: The synthesis of all leukotrienes is initiated by the 5-LOX enzyme. For 5-LOX to become active, it requires the presence of a scaffold protein known as the 5-lipoxygenase-activating protein (FLAP), which is embedded in the nuclear membrane.[1][3][4] FLAP is believed to bind the released fatty acid (in this case, EPA) and present it to 5-LOX.

-

Conversion of EPA to Leukotriene A5 (LTA5): Activated 5-LOX catalyzes a two-step reaction on EPA. First, it performs a dioxygenation to form 5-hydroperoxyeicosapentaenoic acid (5-HpEPE). Second, the same enzyme catalyzes the dehydration of 5-HpEPE to produce the unstable epoxide intermediate, Leukotriene A5 (LTA5).

-

Hydrolysis of LTA5 to LTB5: The final step is the enzymatic hydrolysis of LTA5. The cytosolic enzyme Leukotriene A4 Hydrolase (LTA4H) acts on LTA5, adding a water molecule to form the dihydroxy fatty acid, this compound (5S,12R-dihydroxy-6,8,10,14,17-eicosapentaenoic acid).

The diagram below illustrates the complete biochemical pathway.

References

- 1. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Requirement of a 5-lipoxygenase-activating protein for leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Physiological Concentrations of Leukotriene B5 in Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B5 (LTB5) is an anti-inflammatory lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). Unlike its pro-inflammatory counterpart, Leukotriene B4 (LTB4), which is derived from the omega-6 fatty acid arachidonic acid, LTB5 exhibits significantly less potent inflammatory effects. This technical guide provides an in-depth overview of the current understanding of physiological concentrations of LTB5 in plasma, details the experimental protocols for its measurement, and describes its signaling pathway. Due to the extremely low to undetectable basal levels of LTB5 in plasma, this guide focuses on concentrations measured in stimulated leukocytes, which are the primary producers of this lipid mediator, particularly after dietary EPA supplementation.

Quantitative Data on this compound Concentrations

Basal physiological concentrations of this compound in the plasma of healthy individuals are generally below the limit of detection of current analytical methods. LTB5 is primarily synthesized in leukocytes, such as polymorphonuclear leukocytes (PMNLs), upon stimulation, and its production is significantly enhanced by dietary supplementation with EPA.

The following table summarizes the available quantitative data for LTB5, primarily from studies involving stimulated leukocytes. For comparative purposes, data for the pro-inflammatory LTB4 are also included where available.

| Condition | Sample Type | Analyte | Concentration | Reference(s) |

| Healthy Volunteers (Control Diet) | Stimulated PMNLs | LTB5 | Undetectable | [1] |

| Healthy Volunteers (EPA Supplemented) | Stimulated PMNLs | LTB5 | 70.2 ± 18.7 pmol per 107 cells | [1] |

| Healthy Volunteers (Control Diet) | Stimulated PMNLs | LTB4 | 218.8 ± 89.1 pmol per 107 cells | [1] |

| Healthy Volunteers (EPA Supplemented) | Stimulated PMNLs | LTB4 | 253.6 ± 18.7 pmol per 107 cells | [1] |

| Asthmatic Patients (During Attack) | Plasma | LTB4 | 118.0 ± 49.5 pg/ml | [2] |

| Asthmatic Patients (Remission) | Plasma | LTB4 | 34.2 ± 8.6 pg/ml | |

| Healthy Controls | Plasma | LTB4 | 23.5 ± 3.77 pg/ml |

Note: There is a lack of specific data on LTB5 plasma concentrations in inflammatory disease states such as asthma, rheumatoid arthritis, or inflammatory bowel disease. Studies in these areas have predominantly focused on the more abundant and pro-inflammatory LTB4.

Experimental Protocols

The measurement of LTB5 in biological samples is challenging due to its low concentrations and instability. The most common and reliable methods involve chromatographic separation followed by mass spectrometry.

Sample Collection and Preparation

Proper handling of blood samples is crucial to prevent the artificial generation of leukotrienes. Blood should be drawn into tubes containing anticoagulants and cyclooxygenase/lipoxygenase inhibitors. Plasma is separated by centrifugation at low temperatures. For the analysis of leukocyte-derived LTB5, polymorphonuclear leukocytes (PMNLs) are isolated from whole blood using density gradient centrifugation.

Leukocyte Stimulation for LTB5 Production

To measure the capacity of leukocytes to produce LTB5, isolated PMNLs are stimulated in vitro. A common protocol is as follows:

-

Cell Suspension: Isolated PMNLs are resuspended in a buffered salt solution.

-

Stimulation: The cells are stimulated with a calcium ionophore, such as A23187, which induces the release of arachidonic acid and EPA from the cell membrane, initiating the leukotriene synthesis pathway.

-

Incubation: The cell suspension is incubated at 37°C for a defined period, typically 5-15 minutes.

-

Termination: The reaction is stopped by adding a cold organic solvent, such as methanol or ethanol, which also serves to precipitate proteins.

Extraction of Leukotrienes

Solid-phase extraction (SPE) is a widely used technique to extract and concentrate leukotrienes from plasma or cell suspensions.

-

Sample Loading: The acidified sample is loaded onto a C18 SPE cartridge.

-

Washing: The cartridge is washed with a series of solvents to remove interfering substances.

-

Elution: The leukotrienes are eluted from the cartridge with an organic solvent, such as methanol or acetonitrile.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the quantification of LTB5.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is used to separate LTB5 from other eicosanoids.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. LTB5 is typically ionized using electrospray ionization (ESI) in negative ion mode. Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion for LTB5 is selected and fragmented, and a specific product ion is monitored. This provides high selectivity and sensitivity.

-

Internal Standards: A stable isotope-labeled internal standard (e.g., deuterated LTB5) is added to the sample at the beginning of the extraction process to correct for any sample loss during preparation and for variations in ionization efficiency.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

LTB5 is synthesized from eicosapentaenoic acid (EPA) through the 5-lipoxygenase (5-LOX) pathway.

Caption: Biosynthesis of this compound from EPA.

Experimental Workflow for LTB5 Measurement

The following diagram illustrates the typical workflow for the quantification of LTB5 in biological samples.

Caption: Workflow for LTB5 measurement.

This compound Signaling Pathway

LTB5 exerts its biological effects by binding to the same G-protein coupled receptors as LTB4: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. However, LTB5 is a significantly weaker agonist at these receptors compared to LTB4. The binding of LTB5 to these receptors initiates a signaling cascade that can lead to various cellular responses, albeit with reduced potency compared to LTB4.

Caption: LTB5 signaling pathway.

Conclusion

The physiological concentrations of this compound in plasma are exceedingly low, often undetectable under basal conditions. Significant production of LTB5 occurs in leukocytes following stimulation, particularly after dietary enrichment with its precursor, eicosapentaenoic acid. This highlights the importance of considering cellular production capacity rather than basal plasma levels when assessing the biological relevance of LTB5. The methodologies for LTB5 quantification are well-established, with LC-MS/MS providing the necessary sensitivity and specificity. LTB5 signals through the same receptors as its pro-inflammatory analog LTB4, but with markedly lower potency, which is consistent with its proposed anti-inflammatory or less-inflammatory role. Further research is warranted to explore the potential for detectable LTB5 levels in the plasma of individuals with chronic inflammatory diseases and to fully elucidate the specific downstream consequences of LTB5-receptor interactions in various cell types.

References

An In-depth Technical Guide to the Catabolism and Degradation Pathways of Leukotriene B5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B5 (LTB5) is a lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the 5-lipoxygenase pathway. As a structural analog of the potent pro-inflammatory mediator Leukotriene B4 (LTB4), which is derived from the omega-6 fatty acid arachidonic acid, LTB5 has garnered significant interest for its potential anti-inflammatory or less inflammatory properties. Understanding the metabolic fate of LTB5 is crucial for elucidating its biological role and for the development of therapeutic strategies that modulate inflammatory responses. This technical guide provides a comprehensive overview of the catabolism and degradation pathways of LTB5, including detailed experimental protocols and quantitative data to support further research and drug development.

Core Catabolic Pathway: Omega-Oxidation

The primary route for the metabolic inactivation of this compound in human neutrophils is through omega-oxidation, a process that mirrors the degradation of LTB4.[1][2] This pathway involves the sequential oxidation of the terminal methyl group (the ω-carbon) of the eicosanoid backbone.

The initial and rate-limiting step is the hydroxylation of LTB5 at the C-20 position to form 20-hydroxy-Leukotriene B5 (20-OH-LTB5).[1] This reaction is catalyzed by a specific group of cytochrome P450 enzymes, namely the CYP4F subfamily.[3][4] Subsequently, 20-OH-LTB5 is further oxidized to 20-carboxy-Leukotriene B5 (20-COOH-LTB5).

Subsequent Degradation: Peroxisomal Beta-Oxidation

Following its formation, 20-COOH-LTB5 is believed to undergo further degradation through a process of peroxisomal beta-oxidation from the omega-end. While direct studies on 20-COOH-LTB5 are limited, extensive research on the analogous LTB4 metabolite, 20-COOH-LTB4, has established this pathway. This process involves the sequential removal of two-carbon units (as acetyl-CoA) from the carboxyl end of the dicarboxylic acid, leading to chain-shortened metabolites that are eventually excreted.

Quantitative Data

Quantitative data on the catabolism of LTB5 is essential for understanding the dynamics of its biological activity. The following tables summarize key quantitative parameters, primarily drawing comparisons with the more extensively studied LTB4.

| Parameter | LTB5 | LTB4 | Reference |

| Biological Potency | |||

| Chemotactic Potency (Human Neutrophils) | 10- to 30-fold less potent | More potent | |

| Lysosomal Enzyme Release (Human Neutrophils) | Equipotent | Equipotent | |

| Binding Affinity (High-Affinity Receptors) | 500-fold lower | Higher | |

| Enzyme Kinetics (LTB4 ω-hydroxylation by CYP4F2) | |||

| Apparent Km | Not directly reported | 74.8 µM | |

| Vmax | Not directly reported | 2.42 nmol/min/nmol P450 | |

| Formation in Stimulated Neutrophils | |||

| LTB5 formation (after EPA diet) | 70.2 ± 18.7 pmol / 107 cells | - | |

| LTB4 formation (after EPA diet) | - | 253.6 ± 18.7 pmol / 107 cells |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the catabolism of LTB5.

Isolation and Stimulation of Human Neutrophils

This protocol describes the isolation of human polymorphonuclear leukocytes (neutrophils) and their stimulation to produce LTB5 and its metabolites.

Materials:

-

Anticoagulated whole blood (e.g., with heparin or EDTA)

-

Dextran T500

-

Ficoll-Paque

-

Hanks' Balanced Salt Solution (HBSS)

-

Calcium Ionophore A23187

-

Eicosapentaenoic Acid (EPA)

Procedure:

-

Mix whole blood with 6% Dextran T500 in saline (4:1 v/v) and allow erythrocytes to sediment for 30-45 minutes at room temperature.

-

Layer the leukocyte-rich plasma onto Ficoll-Paque and centrifuge at 400 x g for 30 minutes.

-

Aspirate the supernatant and resuspend the pellet containing neutrophils and remaining erythrocytes.

-

Lyse the erythrocytes by hypotonic lysis with sterile water, followed by restoration of isotonicity with concentrated saline.

-

Wash the neutrophil pellet twice with HBSS and resuspend in HBSS containing calcium and magnesium.

-

Pre-incubate the neutrophils with EPA (e.g., 10 µM) for 10 minutes at 37°C.

-

Stimulate the cells with Calcium Ionophore A23187 (e.g., 5 µM) for 15 minutes at 37°C.

-

Terminate the reaction by adding two volumes of ice-cold methanol.

Solid-Phase Extraction (SPE) of Leukotrienes

This protocol outlines the extraction and purification of LTB5 and its metabolites from biological samples.

Materials:

-

C18 SPE cartridges

-

Methanol

-

Water

-

Ethyl acetate

-

Hexane

-

Nitrogen gas stream

Procedure:

-

Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol and 5 mL of water.

-

Acidify the terminated cell suspension from the previous protocol to pH 3.0 with dilute HCl.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water, followed by 5 mL of hexane to remove nonpolar lipids.

-

Elute the leukotrienes with 5 mL of ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of methanol for analysis.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes the separation of LTB5 and its omega-oxidized metabolites.

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: Methanol/water/acetic acid (65:35:0.01, v/v/v), pH adjusted to 5.7 with ammonium hydroxide

-

Mobile Phase B: Methanol

-

Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes is a typical starting point for method development.

-

Flow Rate: 1 mL/min

-

Detection: UV detector at 270 nm (for the conjugated triene chromophore of LTB5 and its metabolites).

Expected Elution Order: 20-COOH-LTB5 (most polar) -> 20-OH-LTB5 -> LTB5 (least polar).

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the derivatization and analysis of LTB5 and its metabolites by GC-MS for structural confirmation.

Derivatization:

-

Evaporate the purified sample to dryness.

-

Add 20 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 20 µL of pyridine.

-

Heat the mixture at 60°C for 15 minutes to form trimethylsilyl (TMS) ethers of the hydroxyl groups and a TMS ester of the carboxyl group.

GC-MS Conditions:

-

Column: A capillary column suitable for lipid analysis (e.g., DB-1 or DB-5, 30 m x 0.25 mm i.d.).

-

Carrier Gas: Helium.

-

Temperature Program: Start at 180°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

Ionization: Electron ionization (EI) at 70 eV.

-

Mass Analyzer: Scan from m/z 50 to 650.

Expected Fragmentation:

-

LTB5-TMS derivative: Look for characteristic ions resulting from the fragmentation of the TMS-derivatized molecule. The molecular ion (M+) may be weak or absent. Key fragments often arise from cleavage adjacent to the silylated hydroxyl groups.

-